2-(2-Chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide 2-(2-Chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 358360-83-5
VCID: VC0005862
InChI: InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20)
SMILES: CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl
Molecular Formula: C15H14Cl2N2O3S
Molecular Weight: 373.3 g/mol

2-(2-Chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide

CAS No.: 358360-83-5

Inhibitors

VCID: VC0005862

Molecular Formula: C15H14Cl2N2O3S

Molecular Weight: 373.3 g/mol

2-(2-Chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide - 358360-83-5

CAS No. 358360-83-5
Product Name 2-(2-Chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Molecular Formula C15H14Cl2N2O3S
Molecular Weight 373.3 g/mol
IUPAC Name 2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20)
Standard InChIKey UUYQFOSWDVZCAB-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl
Canonical SMILES CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl
Description Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs); High Quality Biochemicals for Research Uses
Synonyms N-(3-Chloro-phenyl)-2-[(2-chloro-phenyl)-methanesulfonyl-amino]-acetamide
PubChem Compound 1364364
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator